Carbazol-9-yl-acetic acid is a derivative of carbazole, a well-established electron-donating and hole-transporting aromatic heterocycle. This compound is distinguished by the N-substitution of an acetic acid moiety, which provides two critical functions: the carbazole core offers the essential electronic properties for optoelectronic applications, while the terminal carboxylic acid group serves as a highly functional anchor for surface modification or as a reactive site for further chemical synthesis. This bifunctionality makes it a key intermediate and a direct-use material in fields requiring precise interfacial engineering and the development of functional organic materials.
Direct substitution of Carbazol-9-yl-acetic acid with its parent compound, carbazole, is functionally inadequate for applications requiring surface anchoring or subsequent chemical modification. The N-H site in carbazole does not provide the specific reactivity or anchoring capability of the N-CH2COOH group. The acetic acid moiety is essential for forming self-assembled monolayers (SAMs) on conductive oxides like ITO or FTO and serves as a defined point for amide or ester couplings. Furthermore, the presence of the acetic acid group fundamentally alters the molecule's electrochemical properties, such as its oxidation potential, making it non-interchangeable in controlled electropolymerization processes where specific monomer reactivity is required. Substituting with other N-alkylated carbazoles would similarly fail, as they lack the reactive carboxylic acid handle critical for these targeted applications.
The N-acetic acid substitution significantly increases the oxidation potential of the carbazole monomer compared to its unsubstituted parent compound. The oxidation peak for Carbazol-9-yl-acetic acid (CzA) appears at +1.5 V/SCE, which is 0.4 V higher than that of carbazole (Cz) at +1.1 V/SCE. This substantial difference in electrochemical behavior allows for greater control in electrochemical processes, such as sequential deposition or the formation of copolymers where distinct monomer reactivity is a process-critical parameter.
| Evidence Dimension | Monomer Oxidation Peak Potential |
| Target Compound Data | +1.5 V vs. SCE |
| Comparator Or Baseline | Carbazole (unsubstituted) at +1.1 V vs. SCE |
| Quantified Difference | +0.4 V (Higher potential required) |
| Conditions | Cyclic voltammetry at a platinum electrode in acetonitrile with 0.1 M LiClO4, scan rate 50 mV/s. |
This higher, distinct oxidation potential enables more selective and controlled fabrication of polymer films, a key processability advantage for advanced materials synthesis.
Incorporating Carbazol-9-yl-acetic acid as a comonomer in electrodeposited polycarbazole films dramatically reduces mechanical stiffness, a critical factor for film durability. Polymer films derived from pure carbazole are exceptionally stiff (64 GPa) and prone to cracking. In contrast, copolymer films containing Carbazol-9-yl-acetic acid exhibit a much lower stiffness of 9 to 24 GPa, representing a 62-86% reduction. This modification results in the formation of homogeneous, crack-free films.
| Evidence Dimension | Film Stiffness (Young's Modulus) |
| Target Compound Data | 9–24 GPa (for Cz:CzA copolymer films) |
| Comparator Or Baseline | Unmodified Polycarbazole film at 64 GPa |
| Quantified Difference | 62-86% reduction in stiffness |
| Conditions | Films prepared by electrochemical oxidation on conductive surfaces. |
Procuring this compound enables the fabrication of mechanically robust, flexible, and crack-free conductive polymer films, directly improving device reliability and manufacturing yield.
The carboxylic acid group of Carbazol-9-yl-acetic acid serves as a superior anchoring group for forming self-assembled monolayers (SAMs) on conductive oxides in p-i-n perovskite solar cells (PSCs). When used as a hole-selective contact on FTO for narrow bandgap Sn-Pb perovskites, devices demonstrated power conversion efficiencies up to 23.1%. In this context, the carboxylate anchor provides greater interaction with the surface and promotes a more favorable molecular orientation compared to alternative phosphonate anchoring groups, leading to reduced non-radiative recombination and enhanced perovskite crystallinity.
| Evidence Dimension | Device Performance (Power Conversion Efficiency) |
| Target Compound Data | Enables PSCs with up to 23.1% efficiency |
| Comparator Or Baseline | Phosphonic acid-based SAMs (qualitatively described as having less favorable orientation and arrangement in Sn-Pb PSCs) |
| Quantified Difference | Enables state-of-the-art device performance as a solution-processable alternative to PEDOT:PSS |
| Conditions | Used as a hole-selective SAM on FTO for a narrow bandgap (~1.25 eV) Sn–Pb perovskite active layer. |
This compound is a validated choice for fabricating top-tier optoelectronic devices, providing a critical surface-modifying component to maximize performance and stability.
Carbazol-9-yl-acetic acid is documented as a key synthetic intermediate due to the reactivity of its carboxylic acid group. This functional handle allows for straightforward conversion into a variety of other derivatives, including esters (e.g., via reaction with ethyl chloroacetate) and acetohydrazides (via reaction with hydrazine hydrate). This versatility makes it a more direct and efficient starting material for libraries of functional molecules compared to carbazole itself, which would require an initial N-functionalization step.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Readily converted to esters, amides, and hydrazides, serving as a platform for further transformations. |
| Comparator Or Baseline | Carbazole (requires a separate N-alkylation step to introduce a functional handle). |
| Quantified Difference | Reduces synthetic steps for accessing N-functionalized carbazole derivatives. |
| Conditions | Standard organic synthesis conditions. |
Procuring this compound streamlines synthetic workflows, saving time and resources for researchers developing novel carbazole-based materials for medicinal chemistry or optoelectronics.
As a direct replacement for PEDOT:PSS, Carbazol-9-yl-acetic acid can be used to form a solution-processed self-assembled monolayer (SAM) that serves as the hole-selective contact. Its carboxylic acid anchor ensures strong binding to FTO or ITO surfaces, facilitating efficient hole extraction and reducing interfacial recombination, leading to devices with enhanced power conversion efficiency and stability.
This compound is the ideal choice as a co-monomer with carbazole for creating electrodeposited polymer films with superior mechanical properties. The incorporation of the N-acetic acid moiety significantly reduces film stiffness, preventing the formation of cracks that compromise device integrity and performance, which is particularly relevant for flexible electronics.
For chemical synthesis workflows, Carbazol-9-yl-acetic acid serves as a versatile starting material. Its reactive carboxylic acid group provides a direct route to produce amides, esters, and other derivatives, enabling the rapid development of novel compounds for screening in drug discovery, organic electronics, or as functional dyes.
Irritant